Cas no 19532-40-2 (1-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid)
1-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid Chemical and Physical Properties
Names and Identifiers
-
- 1-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid
- 19532-40-2
- 1H-Pyrazole-3-carboxylic acid, 1-(4-chlorophenyl)-
- AM20030270
- AKOS009260938
- MFCD10689377
- DMRHUSUJIBVOKA-UHFFFAOYSA-N
- 1-(4-Chlorophenyl)pyrazole-3-carboxylicAcid
- CCG-358799
- BS-50195
- D82942
- Z362757438
- F8880-2250
- 1-(4-chlorophenyl)-1H-pyrazole-3-carboxylicacid
- 1-(4-chlorophenyl)pyrazole-3-carboxylic acid
- SCHEMBL15754423
- EN300-118993
-
- MDL: MFCD10689377
- Inchi: 1S/C10H7ClN2O2/c11-7-1-3-8(4-2-7)13-6-5-9(12-13)10(14)15/h1-6H,(H,14,15)
- InChI Key: DMRHUSUJIBVOKA-UHFFFAOYSA-N
- SMILES: ClC1C=CC(=CC=1)N1C=CC(C(=O)O)=N1
Computed Properties
- Exact Mass: 222.0196052g/mol
- Monoisotopic Mass: 222.0196052g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 242
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.4
- Topological Polar Surface Area: 55.1Ų
Experimental Properties
- Density: 1.4±0.1 g/cm3
- Boiling Point: 402.9±25.0 °C at 760 mmHg
- Flash Point: 197.5±23.2 °C
- Vapor Pressure: 0.0±1.0 mmHg at 25°C
1-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
1-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X02545-100mg |
1-(4-Chlorophenyl)-1H-pyrazole-3-carboxylic acid |
19532-40-2 | 95% | 100mg |
¥462.0 | 2024-07-18 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X02545-1g |
1-(4-Chlorophenyl)-1H-pyrazole-3-carboxylic acid |
19532-40-2 | 95% | 1g |
¥2237.0 | 2024-07-18 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X02545-250mg |
1-(4-Chlorophenyl)-1H-pyrazole-3-carboxylic acid |
19532-40-2 | 95% | 250mg |
¥828.0 | 2024-07-18 | |
| TRC | C612770-25mg |
1-(4-chlorophenyl)-1H-pyrazole-3-carboxylic Acid |
19532-40-2 | 25mg |
$ 70.00 | 2022-06-06 | ||
| TRC | C612770-50mg |
1-(4-chlorophenyl)-1H-pyrazole-3-carboxylic Acid |
19532-40-2 | 50mg |
$ 95.00 | 2022-06-06 | ||
| TRC | C612770-250mg |
1-(4-chlorophenyl)-1H-pyrazole-3-carboxylic Acid |
19532-40-2 | 250mg |
$ 365.00 | 2022-06-06 | ||
| abcr | AB549409-250 mg |
1-(4-Chlorophenyl)-1H-pyrazole-3-carboxylic acid; . |
19532-40-2 | 250MG |
€350.10 | 2022-03-01 | ||
| abcr | AB549409-500 mg |
1-(4-Chlorophenyl)-1H-pyrazole-3-carboxylic acid; . |
19532-40-2 | 500MG |
€594.90 | 2022-03-01 | ||
| abcr | AB549409-1 g |
1-(4-Chlorophenyl)-1H-pyrazole-3-carboxylic acid; . |
19532-40-2 | 1g |
€768.70 | 2022-03-01 | ||
| Chemenu | CM331145-250mg |
1-(4-Chlorophenyl)-1H-pyrazole-3-carboxylic acid |
19532-40-2 | 95%+ | 250mg |
$110 | 2023-02-02 |
1-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid Suppliers
1-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid Related Literature
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Rongyan Guo,Tao Li,Shuie Shi J. Mater. Chem. C, 2019,7, 5148-5154
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Jieun Kim,Han-Saem Park,Tae-Hee Kim,Sung Yeol Kim,Hyun-Kon Song Phys. Chem. Chem. Phys., 2014,16, 5295-5300
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L. Di Michele,D. Fiocco,F. Varrato,E. Eiser,G. Foffi Soft Matter, 2014,10, 3633-3648
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Juan J. Sánchez,Miguel López-Haro,Juan C. Hernández-Garrido,Ginesa Blanco,Miguel A. Cauqui,José M. Rodríguez-Izquierdo,José A. Pérez-Omil,José J. Calvino,María P. Yeste J. Mater. Chem. A, 2019,7, 8993-9003
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
Additional information on 1-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid
Introduction to 1-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid (CAS No. 19532-40-2)
1-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid, with the chemical formula C₈H₅ClN₂O₂, is a significant compound in the field of pharmaceutical and medicinal chemistry. Its unique structural features, characterized by a pyrazole core linked to a chlorophenyl group and a carboxylic acid moiety, make it a valuable scaffold for the development of novel bioactive molecules. This compound has garnered considerable attention due to its potential applications in drug discovery and therapeutic interventions.
The CAS number 19532-40-2 provides a unique identifier for this substance, ensuring precise classification and reference in scientific literature. The presence of a chlorophenyl group enhances the lipophilicity of the molecule, which is often a critical factor in drug bioavailability and membrane permeability. Additionally, the carboxylic acid functionality allows for further derivatization, enabling the synthesis of more complex derivatives with tailored pharmacological properties.
Recent advancements in computational chemistry and molecular modeling have highlighted the pyrazole core as a versatile pharmacophore in medicinal chemistry. Pyrazole derivatives exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. The structural flexibility of the pyrazole ring allows for optimal interactions with biological targets, making it an attractive motif for drug design.
One of the most compelling aspects of 1-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid is its potential in the development of targeted therapies. The chlorophenyl group introduces a hydrophobic pocket that can interact with specific amino acid residues in protein targets, enhancing binding affinity. This property has been exploited in the design of kinase inhibitors, which are crucial in treating various cancers and inflammatory diseases.
Recent studies have demonstrated the efficacy of pyrazole-based compounds in modulating enzyme activity. For instance, derivatives of this scaffold have shown promise in inhibiting Janus kinases (JAKs), which play a pivotal role in signal transduction pathways associated with autoimmune disorders. The ability to fine-tune the structure of these compounds allows researchers to optimize their selectivity and reduce off-target effects.
The carboxylic acid moiety in 1-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid provides an additional site for chemical modification. This functionality can be used to introduce solubility-enhancing groups or to link the compound to other pharmacophores via amide or ester bonds. Such modifications are essential for improving drug solubility and bioavailability, which are critical factors in clinical translation.
In vitro studies have revealed that 1-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid exhibits promising antitumor properties. Its ability to disrupt microtubule formation and inhibit cell proliferation has been observed in several cancer cell lines. These findings align with the growing interest in developing small-molecule inhibitors that target tubulin-dependent processes.
The synthesis of this compound involves multi-step organic reactions, including condensation reactions to form the pyrazole ring and halogenation processes to introduce the chlorophenyl group. Advanced synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions, have been employed to improve yield and purity. These techniques are essential for producing high-quality starting materials for subsequent pharmacological evaluations.
As research continues to uncover new therapeutic targets, the demand for structurally diverse bioactive molecules like 1-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid is expected to grow. Collaborative efforts between academic researchers and pharmaceutical companies are likely to accelerate the discovery and development of novel drugs based on this scaffold.
The integration of high-throughput screening (HTS) technologies has further enhanced the efficiency of identifying lead compounds derived from pyrazole-based scaffolds. HTS allows for rapid testing of large libraries of compounds against various biological assays, enabling researchers to pinpoint promising candidates for further optimization.
Future directions in the study of 1-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid may include exploring its role in modulating neurological disorders. Preliminary data suggest that pyrazole derivatives can interact with neurotransmitter receptors, offering potential applications in treating conditions such as Alzheimer's disease and Parkinson's disease.
The environmental impact of synthesizing and using this compound is also an area of growing interest. Green chemistry principles are being applied to develop more sustainable synthetic routes, minimizing waste and reducing energy consumption. Such efforts are crucial for ensuring that pharmaceutical research remains environmentally responsible.
In conclusion, 1-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid represents a fascinating compound with significant potential in drug discovery. Its unique structural features and demonstrated biological activities make it a valuable tool for developing novel therapeutics across multiple disease areas.
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